molecular formula C44H52N10O11 B12425972 (5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

Cat. No.: B12425972
M. Wt: 896.9 g/mol
InChI Key: BWRVBFMWWHWLBW-PUEGKGLFSA-N
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Description

The compound (5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, indole, and pyrrolidine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indole and pyrrolidine intermediates, followed by their sequential coupling and cyclization to form the final tricyclic structure. Key steps include:

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Synthesis: The pyrrolidine rings are prepared through the cyclization of amino acids or their derivatives.

    Coupling Reactions: The indole and pyrrolidine intermediates are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

    Cyclization and Final Assembly: The final tricyclic structure is formed through intramolecular cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl groups in the pyrrolidine rings can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of nitro or halogenated derivatives of the indole moiety.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: As a probe for studying biological processes involving indole and pyrrolidine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules, such as peptides and alkaloids.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes, receptors, and ion channels. The compound’s multiple functional groups allow it to engage in various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid
  • **this compound

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and ring systems. This structural complexity allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C44H52N10O11

Molecular Weight

896.9 g/mol

IUPAC Name

(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid

InChI

InChI=1S/C44H52N10O11/c1-22(2)36-41(61)46-19-35(57)48-31(21-55)39(59)50-30(44(64)65)17-24-20-54(32-11-6-4-9-26(24)32)37(42(62)51-36)52-38(58)29(16-23-18-45-27-10-5-3-8-25(23)27)49-40(60)33-12-7-15-53(33)43(63)28-13-14-34(56)47-28/h3-6,8-11,18,20,22,28-31,33,36-37,45,55H,7,12-17,19,21H2,1-2H3,(H,46,61)(H,47,56)(H,48,57)(H,49,60)(H,50,59)(H,51,62)(H,52,58)(H,64,65)/t28?,29-,30-,31-,33-,36-,37?/m0/s1

InChI Key

BWRVBFMWWHWLBW-PUEGKGLFSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CC2=CN(C(C(=O)N1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Canonical SMILES

CC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CC2=CN(C(C(=O)N1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C6CCC(=O)N6)C7=CC=CC=C27)C(=O)O)CO

Origin of Product

United States

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